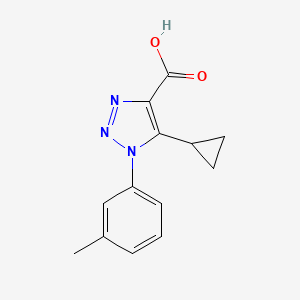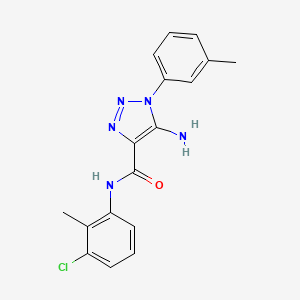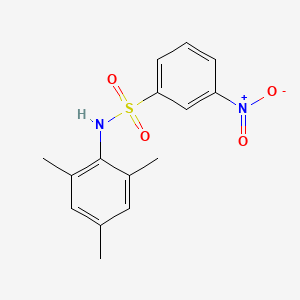
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CTCA, is a chemical compound that belongs to the class of triazole carboxylic acids. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been studied extensively for its potential use in the treatment of various inflammatory disorders.
Aplicaciones Científicas De Investigación
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential use in the treatment of various inflammatory disorders such as arthritis, inflammatory bowel disease, and cancer. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential use as an anti-tumor agent, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits the enzyme COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their inhibition by 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid results in a reduction in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and inflammatory bowel disease. It has also been shown to induce apoptosis in cancer cells in vitro and in vivo. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a half-life of around 2 hours and is rapidly metabolized in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is also relatively easy to synthesize, which makes it readily available for researchers. However, 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a constant concentration in vivo. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. Another area of research is the development of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives with improved pharmacokinetic properties, such as longer half-life and improved solubility. 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may also have potential as a therapeutic agent for other inflammatory disorders and cancer types. Further studies are needed to investigate the efficacy and safety of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in these applications.
Métodos De Síntesis
The synthesis of 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 3-methylphenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate 1-(3-methylphenyl)-3-trifluoroacetyl-1H-1,2,3-triazole. This intermediate is then reacted with cyclopropylcarbonyl chloride in the presence of triethylamine to form the final product, 5-cyclopropyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. The overall yield of this synthesis method is around 50%.
Propiedades
IUPAC Name |
5-cyclopropyl-1-(3-methylphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-2-4-10(7-8)16-12(9-5-6-9)11(13(17)18)14-15-16/h2-4,7,9H,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHVJKTJXDZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-fluorophenyl)ethyl]-6-hydroxy-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B5069373.png)
![4-(cyclohexylthio)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5069374.png)

![3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5069392.png)
![2-benzyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5069393.png)
![N-[2-(tert-butylthio)ethyl]-N'-phenylurea](/img/structure/B5069401.png)

![2-{[4-(4-methoxyphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5069414.png)
![isopropyl 3-{[({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5069418.png)

![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5069434.png)

![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5069443.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(trans-4-hydroxycyclohexyl)-2-indanecarboxamide](/img/structure/B5069457.png)